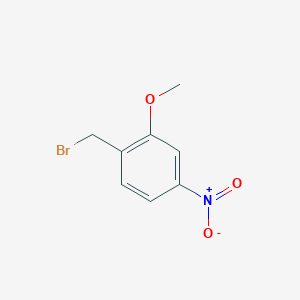

1-(Bromomethyl)-2-methoxy-4-nitrobenzene

Descripción general

Descripción

1-(Bromomethyl)-2-methoxy-4-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, a methoxy group at the second position, and a nitro group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-methoxy-4-nitrobenzene can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-nitrotoluene. The reaction typically proceeds as follows:

Starting Material: 2-methoxy-4-nitrotoluene

Reagent: Bromine (Br2)

Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

The bromination of 2-methoxy-4-nitrotoluene results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Bromomethyl)-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

-

Nucleophilic Substitution

Reagents: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea (NH2CSNH2)

Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Reduction

Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst, or iron (Fe) with hydrochloric acid (HCl)

Conditions: Reduction reactions are usually performed under atmospheric or slightly elevated pressure and at room temperature or slightly elevated temperatures.

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Conditions: Oxidation reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of azide, cyanide, or thiourea derivatives.

Reduction: Formation of 1-(Aminomethyl)-2-methoxy-4-nitrobenzene.

Oxidation: Formation of 1-(Bromomethyl)-2-carboxy-4-nitrobenzene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₈BrNO₃

- SMILES : COC1=C(C=CC(=C1)N+[O-])CBr

- InChIKey : AQTWRBIMELKBOF-UHFFFAOYSA-N

The compound features a bromomethyl group, a methoxy group, and a nitro group attached to a benzene ring. This combination enhances its reactivity and allows for diverse chemical transformations.

Organic Synthesis

1-(Bromomethyl)-2-methoxy-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in nucleophilic substitution reactions where the bromomethyl group acts as a good leaving group. Common reagents used for these reactions include sodium azide and potassium cyanide, typically conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Medicinal Chemistry

The compound is significant in drug development as it serves as a building block for various pharmaceutical candidates. Its ability to undergo reduction reactions allows for the transformation of the nitro group into an amino group, facilitating the synthesis of biologically active compounds. For instance, it has been explored in studies targeting HIV-1 inhibition, demonstrating potential antiviral activity through structure-activity relationship studies .

Material Science

In material science, this compound is employed in synthesizing polymers with specific properties. The compound's functional groups can be manipulated to create materials with tailored functionalities, enhancing their application in coatings, adhesives, and other industrial products.

Biological Research

Research involving enzyme inhibition and receptor binding has utilized this compound to understand biological mechanisms better. Its structural attributes allow it to interact with various biological targets, making it valuable in pharmacological studies.

Case Study on Antiviral Activity

A study evaluated the antiviral potential of derivatives based on this compound against HIV-1. The findings indicated that certain modifications led to compounds with significant inhibitory effects on viral replication while maintaining low toxicity levels .

Case Study on Enzyme Inhibition

Another research focused on the use of this compound in enzyme inhibition assays. It was found that modifications to the nitro group could enhance binding affinity to specific enzymes, providing insights into designing more effective inhibitors for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons.

Comparación Con Compuestos Similares

1-(Bromomethyl)-2-methoxy-4-nitrobenzene can be compared with similar compounds such as:

1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity may differ due to the different leaving group properties.

1-(Bromomethyl)-2-methoxy-4-aminobenzene: Similar structure but with an amino group instead of a nitro group. The compound may exhibit different reactivity and applications due to the presence of the amino group.

1-(Bromomethyl)-2-methoxy-4-carboxybenzene: Similar structure but with a carboxy group instead of a nitro group. The compound may have different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Actividad Biológica

1-(Bromomethyl)-2-methoxy-4-nitrobenzene, with the chemical formula C₈H₈BrNO₃ and CAS number 90434-16-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO₃

- SMILES Notation : COC1=C(C=CC(=C1)N+[O-])CBr

- InChIKey : AQTWRBIMELKBOF-UHFFFAOYSA-N

The compound features a bromomethyl group, a methoxy group, and a nitro group, which contribute to its reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interaction with cellular components.

Target Pathways

- Folate Pathway : Similar to sulfonamides, this compound may inhibit folic acid synthesis, impacting nucleic acid and amino acid production, which is crucial for cell proliferation.

- Enzyme Inhibition : It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a competitive inhibitor .

Biological Activities

The compound has been studied for several biological activities:

-

Antimicrobial Activity :

- Exhibits inhibitory effects on bacterial growth by disrupting folate synthesis pathways, similar to other nitro-substituted compounds.

- Anticancer Potential :

-

Anti-inflammatory Effects :

- The compound has shown potential in modulating inflammatory responses in various cellular models, indicating possible therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated:

- Inhibition Zone Diameter : Ranged from 10 mm to 25 mm depending on the concentration.

- Minimum Inhibitory Concentration (MIC) : Determined to be around 50 µg/mL for certain strains.

Case Study 2: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines demonstrated:

- IC50 Values : The compound exhibited IC50 values ranging from 20 µM to 50 µM, suggesting moderate cytotoxicity.

- Mechanism of Action : Apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells post-treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

Propiedades

IUPAC Name |

1-(bromomethyl)-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTWRBIMELKBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459140 | |

| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-16-5 | |

| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.